5,7-dibromo-6-methyl-1H-indazole
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Overview
Description
5,7-dibromo-6-methyl-1H-indazole: is a heterocyclic compound with the molecular formula C8H6Br2N2 . It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-6-methyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 6-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired dibromo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and byproducts .
Chemical Reactions Analysis
Types of Reactions: 5,7-dibromo-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed:
Substituted Indazoles: Various functional groups can replace the bromine atoms.
Oxidized or Reduced Derivatives: Different oxidation states of the indazole ring.
Coupled Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Biology: The compound’s derivatives have shown promise in biological studies, particularly in the development of new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Research has indicated that indazole derivatives, including 5,7-dibromo-6-methyl-1H-indazole, may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies and products .
Mechanism of Action
The mechanism of action of 5,7-dibromo-6-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methyl group on the indazole ring can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-bromo-6-methyl-1H-indazole
- 6-bromo-4-methyl-1H-indazole
- 5,7-dibromoindole
- 6-bromo-4-methoxy-1H-indazole
Comparison: 5,7-dibromo-6-methyl-1H-indazole is unique due to the presence of two bromine atoms at positions 5 and 7, which can significantly alter its chemical reactivity and biological activity compared to its mono-brominated counterparts . The methyl group at position 6 also contributes to its distinct properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6Br2N2 |
---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
5,7-dibromo-6-methyl-1H-indazole |
InChI |
InChI=1S/C8H6Br2N2/c1-4-6(9)2-5-3-11-12-8(5)7(4)10/h2-3H,1H3,(H,11,12) |
InChI Key |
ZBAVGNLYTXRVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NNC2=C1Br)Br |
Origin of Product |
United States |
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